molecular formula C10H19N5O2 B1667049 Amicarbazone CAS No. 129909-90-6

Amicarbazone

Cat. No.: B1667049
CAS No.: 129909-90-6
M. Wt: 241.29 g/mol
InChI Key: ORFPWVRKFLOQHK-UHFFFAOYSA-N
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Description

BAY314666, also known as Amicarbazone, is a potent inhibitor of photosynthetic electron transport. It achieves this by binding to the Qb domain of photosystem II (PSII). This compound is widely recognized for its broad-spectrum herbicidal properties, making it effective in controlling a variety of weeds .

Mechanism of Action

Target of Action

Amicarbazone is a new triazolinone herbicide that primarily targets the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, playing a crucial role in the conversion of light energy into chemical energy .

Mode of Action

This compound interacts with its target, PSII, by binding to the QB domain . This binding inhibits the photosynthetic electron transport, inducing chlorophyll fluorescence and interrupting oxygen evolution . This mode of action is similar to the triazines and the triazinones classes of herbicides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting PSII, this compound disrupts the photosynthetic electron transport chain, leading to a decrease in photosynthetic activity. This results in chlorosis, stunted growth, tissue necrosis, and eventually death in sensitive plants .

Pharmacokinetics

This compound exhibits rapid absorption and translocation when applied both foliarly and to the roots . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and efficacy as a herbicide .

Result of Action

The molecular and cellular effects of this compound’s action include chlorosis , stunted growth , tissue necrosis , and death in sensitive plants . These effects are a direct result of the inhibition of photosynthetic electron transport and the subsequent disruption of energy production within the plant cells .

Action Environment

Environmental factors such as soil texture and pH can influence the persistence of this compound . For instance, research suggests that more than sorption and bioavailability affect this compound degradation . Therefore, these factors should be considered when assessing the compound’s action, efficacy, and stability in the environment .

Biochemical Analysis

Biochemical Properties

Amicarbazone interacts with the photosystem II (PSII) in plants, acting as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution, ostensibly via binding to the QB domain of PSII . This interaction is similar to the triazines and triazinones classes of herbicides .

Cellular Effects

This compound’s impact on cellular processes is primarily through its inhibition of photosynthesis. It disrupts the normal function of the photosystem II, leading to chlorosis, stunted growth, tissue necrosis, and eventually death in sensitive plants .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the QB domain of photosystem II (PSII), a key component of the photosynthetic electron transport chain . This binding inhibits the normal function of PSII, disrupting the process of photosynthesis and leading to the observed phenotypic responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid absorption and translocation, suggesting that its effects can be observed shortly after application

Dosage Effects in Animal Models

While there is some information available on the toxicity of this compound in mammals , detailed studies on the effects of different dosages of this compound in animal models are currently lacking

Metabolic Pathways

Given its role as a photosystem II inhibitor, it is likely that it impacts the light-dependent reactions of photosynthesis

Transport and Distribution

This compound is highly soluble, suggesting that it can be easily transported and distributed within cells and tissues

Subcellular Localization

Given its role as a photosystem II inhibitor, it is likely that it localizes to the chloroplasts where photosynthesis occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY314666 involves the formation of a triazolinone ring. The key steps include the reaction of isopropylamine with a suitable precursor to form the triazolinone core.

Industrial Production Methods

Industrial production of BAY314666 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

BAY314666 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of BAY314666 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of BAY314666 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

BAY314666 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study photosynthetic electron transport and the inhibition of photosystem II.

    Biology: Employed in research to understand the effects of herbicides on plant physiology and biochemistry.

    Medicine: Investigated for its potential use in developing new therapeutic agents targeting photosynthetic pathways.

    Industry: Utilized as a herbicide for broad-spectrum weed control in agricultural settings

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAY314666

BAY314666 is unique in its high potency and broad-spectrum activity compared to other photosystem II inhibitors. It has a good selectivity profile and can be used at lower rates than traditional photosynthetic inhibitors, making it a more efficient and environmentally friendly option .

Properties

IUPAC Name

4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2/c1-6(2)7-13-15(9(17)14(7)11)8(16)12-10(3,4)5/h6H,11H2,1-5H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFPWVRKFLOQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034329
Record name Amicarbazone
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Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4,600 mg/L at 20 °C
Record name AMICARBAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.12
Record name AMICARBAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

9.8X10-9 mm Hg at 20 °C
Record name AMICARBAZONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

In a ... mechanistic subchronic oral toxicity study ... MKH 3586 (amicarbazone; > or = 98% ai ... ) was admin to 25 Fischer 344 rats/sex/group in the diet at dose levels of 0, 50, 1250, or 2500 ppm (equiv to 0/0, 0.8/0.6, 19.4/13.5, or 40.0/28.8 mg/kg/day in males/females) for 10 wk. Additionally, 5 rats/sex/group were fed test diets containing 0 and 2500 ppm for 10 wk followed by a 4-wk recovery period ... In the 1250 ppm females, TSH, free T3, T3, free T4 and T4 were incr by 27 to 61%. In the 2500 ppm females, levels of these thyroid hormones were incr over controls by 5 to 24% (not significant (NS)) but to a lesser extent than at 1250 ppm. Incr T3 (52%) and free T3 (31%; NS) were observed in males at 2500 ppm. At the end of the recovery period, levels of TSH, T3 and T4 in 2500 ppm males and females were comparable to controls. In the perchlorate assay, thyroid to blood ratio of (125)I in MKH 3586 treated groups were comparable to negative controls in males and females, indicating that the incr in thyroid hormones is not due to incr synthesis ... There were no treatment-related effects on thyroid weight or microscopic changes in the thyroid at any dose. In the liver, UDP-GT activity was incr by 109 to 241% in the > or = 1250 ppm males and females and remained incr by 27% in the 2500 ppm females at the end of recovery. Abs/relative (to body) liver weights were incr in ... 1250 males (9/14%) and females (5/12%) and in the 2500 ppm males (25/32%) and females (18/31%). Relative liver weights remained incr (7%) in the 2500 ppm males at the end of the recovery period. Abs liver weights in males and abs and relative liver weights in females were comparable to controls at the end of the recovery period. Because metabolism of the test substance is primarily via glucuronidation by UDP-GT, it is postulated that MKH 3586 competitively inhibited UDP-GT glucuronidation of T3 and T4 at 1250 ppm, resulting in incr levels of these thyroid hormones in the blood serum. At 2500 ppm, further induction of UDP-GT began to compensate for this competitive inhibition, allowing T3 and T4 levels to decline. In the females, terminal bw were decr by 7 to 10% at > or = 1250 ppm ... and remained decr by 8% at 2500 ppm at the end of recovery. An incr in the number of animals spilling food was noted at 2500 ppm. Food consumption was intermittently decr on a g/animal/day basis by 3 to 16% (p < or = 0.05) in the: (i) ... males at 2500 ppm during treatment; (ii) ... females at > or = 1250 ppm during treatment; and (iii) 2500 ppm females at the end of the recovery period. On a g/kg/day basis, food consumption was similar among groups. Abs/relative uterine weights were decr at 1250 ppm (15/9%) and 2500 ppm (24/15%). Decr in abs (20%) and relative (13%; NS) uterine weight continued in the 2500 ppm recovery group animals. There were no effects of treatment on the number of estrous cycles. However, a minor incr of 4% in the duration of the estrous cycle was observed at 2500 ppm. In conclusion, thyroid hormones were incr in the > or = 1200 ppm females and 2500 ppm males. However, thyroid to blood ratios of (125)I in treated groups were comparable to negative controls, indicated there was no impairment of thyroid hormone synthesis. Thus, the differences in thyroid hormones must be due to metabolism at an extra-thyroidal site. The liver was implicated as this site based on incr liver weights and UDP-glucuronosyltransferase activity., ... Possible interactions of MKH 3586 (amicarbazone; 98.2% ai ... ), MKH 3594 (N-desamino metabolite; 99.4% ai ... ) and KOK 9422 (putative hydrolysis metabolite; 100% ai ... ) with the enzymes involved in the synthesis of thyroid hormones and the regulation of the hypothalmus-pituitary-thyroid axis were investigated using 3 in vitro systems: (i) thyroid peroxidase (TPO), the key enzyme responsible for organification of iodine and the coupling of iodinated tyrosine residues to both T3 and T4; (ii) ioidothyronine deiodinase type I (ID-I), catalyzing the phenolic ring deiodination of T4 to form T3 in peripheral organs like thyroid, liver and kidney; and (iii) iodothyronine deiodinase type II (ID-II), catalyzing the phenolic ring deiodination of T4 to T3 in the hypothalamus and pituitary gland. Positive controls adequately demonstrated the sensitivity of each of these in vitro assays through strong, concn-dependent inhibition of the enzyme of concern ... Neither MKH 3586, MKH 3594, nor KOK 9422 inhibited TPO, ID-I or ID-II at concn up to 1mM, suggesting that MKH 3586 does not affect the iodide organification step of thyroid hormone synthesis (via either inhibition of TPO or trapping of iodine) or the peripheral metabolism of thyroid hormones via Type I or Type II deiodinases in vivo. These findings support the conclusion that MKH 3586 does not affect the major enzymes involved in the synthesis or regulation of thyroid hormones and are consistent with the findings of the ... subchronic mechanistic study in rats ..., Amicarbazone has herbicidal activity against annual broadleaf weeds. It selectively inhibits acetolactase synthase, and enzyme involved in photosystem II of plants.
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Color/Form

Colorless crystals

CAS No.

129909-90-6
Record name Amicarbazone
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Record name Amicarbazone [ISO]
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Record name Amicarbazone
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Record name 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide
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Record name AMICARBAZONE
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Record name AMICARBAZONE
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Melting Point

137.5 °C
Record name AMICARBAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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